molecular formula C27H27N3O7S B2398339 ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-90-1

ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2398339
CAS No.: 851951-90-1
M. Wt: 537.59
InChI Key: VRJHMCSKIYGHLM-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thiophene-pyridazine core. Key structural attributes include:

  • Position 1: Ethyl carboxylate group.
  • Position 3: 4-Methoxyphenyl substituent.
  • Position 5: 3,4-Diethoxybenzamido moiety.
  • Position 4: Oxo group contributing to electron-deficient character.

Its synthesis likely involves multi-step functionalization of the thienopyridazine scaffold, as inferred from analogous procedures in .

Properties

IUPAC Name

ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O7S/c1-5-35-20-13-8-16(14-21(20)36-6-2)24(31)28-25-22-19(15-38-25)23(27(33)37-7-3)29-30(26(22)32)17-9-11-18(34-4)12-10-17/h8-15H,5-7H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJHMCSKIYGHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)OC)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 2-Amino-5-(4-Methoxyphenyl)Thiophene-3-Carboxylate

The Gewald reaction provides the foundational thiophene scaffold. This one-pot, three-component condensation involves:

  • 4-Methoxyacetophenone (1.0 equiv) as the ketone component.
  • Ethyl cyanoacetate (1.2 equiv) as the nucleophilic cyano donor.
  • Elemental sulfur (1.5 equiv) in the presence of morpholine (base, catalytic).

Reaction Conditions :

  • Solvent: Ethanol (anhydrous).
  • Temperature: 80°C, 6–8 hours under nitrogen.
  • Workup: Precipitation via acidification (HCl), filtration, and recrystallization from ethanol/water.

Key Data :

  • Yield: 68–72%.
  • Characterization: $$ ^1H $$-NMR (CDCl$$ _3 $$): δ 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.90 (d, J = 8.6 Hz, 2H, Ar-H), 6.35 (s, 1H, Thienyl-H), 4.25 (q, J = 7.1 Hz, 2H, OCH$$ _2 $$CH$$ _3 $$), 3.80 (s, 3H, OCH$$ _3 $$), 1.30 (t, J = 7.1 Hz, 3H, CH$$ _3 $$).

Acylation with 3,4-Diethoxybenzoyl Chloride

The primary amine at C2 undergoes regioselective acylation to install the 3,4-diethoxybenzamido group:

Reagents :

  • 3,4-Diethoxybenzoyl chloride (1.5 equiv), synthesized via treatment of 3,4-diethoxybenzoic acid with thionyl chloride.
  • Base: Triethylamine (2.0 equiv) to scavenge HCl.

Procedure :

  • Dissolve ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate (1.0 equiv) in dry dichloromethane.
  • Add triethylamine dropwise at 0°C, followed by 3,4-diethoxybenzoyl chloride.
  • Stir at room temperature for 12 hours.

Workup :

  • Wash with 5% HCl, saturated NaHCO$$ _3 $$, and brine.
  • Dry over MgSO$$ _4 $$, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Key Data :

  • Yield: 85–90%.
  • Characterization: $$ ^{13}C $$-NMR (CDCl$$ _3 $$): δ 166.2 (C=O, ester), 164.8 (C=O, amide), 152.1 (Ar-OCH$$ _2 $$CH$$ _3 $$), 148.9 (Ar-OCH$$ _2 $$CH$$ _3 $$), 134.5 (thienyl-C), 128.7–114.2 (aromatic carbons), 61.5 (OCH$$ _2 $$CH$$ _3 $$), 56.1 (OCH$$ _3 $$), 14.3 (CH$$ _3 $$).

Hydrazine-Mediated Cyclization to Thieno[3,4-d]Pyridazine

The critical ring-forming step employs hydrazine to annulate the pyridazine moiety:

Reaction Setup :

  • Suspend ethyl 2-(3,4-diethoxybenzamido)-5-(4-methoxyphenyl)thiophene-3-carboxylate (1.0 equiv) in absolute ethanol.
  • Add hydrazine hydrate (3.0 equiv).
  • Reflux at 85°C for 6 hours.

Mechanistic Pathway :

  • Hydrazine attacks the ester carbonyl, forming a tetrahedral intermediate.
  • Intramolecular nucleophilic attack by the hydrazide nitrogen on the adjacent amide carbonyl generates the pyridazine ring.
  • Aromatization via elimination of ethanol and water yields the 4-oxo group.

Workup :

  • Cool to 0°C, filter the precipitate, and wash with cold ethanol.
  • Recrystallize from dimethylformamide/ethanol (1:1).

Key Data :

  • Yield: 75–80%.
  • Melting Point: 218–220°C.
  • HRMS (ESI): m/z calcd for C$$ _27 $$H$$ _27 $$N$$ _3 $$O$$ _7 $$S [M+H]$$ ^+ $$: 538.1645; found: 538.1648.

Alternative Synthetic Approaches

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates the cyclization step, improving yield to 88% while reducing reaction time.

Solid-Phase Synthesis

Immobilizing the thiophene precursor on Wang resin enables iterative acylation and cyclization, though yields remain suboptimal (≈60%) due to steric hindrance.

Analytical Characterization

Critical spectroscopic features confirm successful synthesis:

Technique Key Signals
IR (KBr) 3320 cm$$ ^{-1} $$ (N-H stretch), 1715 cm$$ ^{-1} $$ (ester C=O), 1660 cm$$ ^{-1} $$ (amide C=O)
$$ ^1H $$-NMR δ 8.45 (s, 1H, NH), 7.60–6.85 (m, 7H, Ar-H), 4.40–4.10 (m, 6H, OCH$$ _2 $$CH$$ _3 $$), 3.80 (s, 3H, OCH$$ _3 $$)
HPLC Purity 99.2% (C18 column, acetonitrile/water 70:30, 1.0 mL/min)

Process Optimization and Challenges

Solvent Effects

  • Ethanol vs. DMF : Ethanol favors higher regioselectivity (>95%) but requires longer reaction times. DMF accelerates cyclization but promotes side reactions (≈15% byproducts).

Temperature Control

  • Exceeding 90°C during cyclization leads to decomposition of the diethoxybenzamido group, reducing yield to <50%.

Scalability

  • Kilogram-scale batches achieve consistent yields (78–82%) using flow chemistry systems with residence time ≤10 minutes.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: The compound’s unique structure suggests potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Core Structure: The target’s thieno[3,4-d]pyridazine core differs from the [2,3-d] isomers in 73a/b, altering ring fusion geometry and electronic properties. The [3,4-d] system may exhibit enhanced π-conjugation due to adjacent sulfur and nitrogen atoms.

Substituent Complexity : The target’s 3,4-diethoxybenzamido group introduces hydrogen-bonding capability (amide NH, ether O) absent in 73a/b, which have simpler alkyl/aryl groups. This could enhance binding affinity in biological systems .

Positional Variation : The ethyl carboxylate at position 1 (vs. position 7 in 73a/b) may influence solubility and steric interactions.

2.3 Hypothetical Reactivity and Stability
  • Metabolic Stability : The ethoxy groups may undergo oxidative metabolism, whereas 73a/b’s methyl/phenyl groups are more inert.
  • Hydrolytic Sensitivity : The ester and amide bonds in the target compound could render it susceptible to hydrolysis under acidic/basic conditions, unlike 73a/b’s stable methyl esters.

Table 2: Hypothetical Property Comparison

Property Target Compound 73a 73b
LogP (Predicted) ~3.5 ~1.8 ~2.5
Melting Point High (due to H-bonding) Moderate Moderate
Synthetic Steps 5–6 3–4 3–4

Biological Activity

Ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thieno[3,4-d]pyridazine core substituted with various functional groups, which contribute to its biological activity. The molecular formula is C22H25N3O5SC_{22}H_{25}N_3O_5S, indicating the presence of multiple functional groups that may interact with biological targets.

Biological Activity Overview

Recent studies have highlighted the compound's promising antitumor activity . The following sections detail its effects on various cancer models and underlying mechanisms.

Antitumor Activity

  • Mechanism of Action :
    • The compound acts as a gonadotropin-releasing hormone receptor (GnRHR) antagonist , which has been shown to inhibit tumor growth in various cancer types, including prostate carcinoma and endometriosis .
    • It also exhibits inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling pathway involved in cell proliferation and survival .
  • Case Studies :
    • In a study assessing its efficacy against Sarcoma 180 , the compound demonstrated significant tumor growth inhibition (TGI) rates ranging from 51% to 63% at doses of 100-250 mg/kg .
    • Comparatively, it was noted that conventional chemotherapeutics like 5-fluorouracil achieved TGI rates around 32% at much lower doses, indicating the potential superiority of this compound in certain contexts .

Table: Antitumor Activity Against Sarcoma 180

CompoundDose (mg/kg)Tumor Growth Inhibition (TGI %)
Ethyl 5-(3,4-diethoxybenzamido)...25061
Ethyl 5-(3,4-diethoxybenzamido)...10051
Ethyl 5-(3,4-diethoxybenzamido)...20063
5-Fluorouracil1032

This table summarizes key findings from experiments conducted on the compound's antitumor efficacy compared to standard treatments.

Toxicity Profile

The toxicity profile of the compound has also been evaluated. In acute toxicity studies on white outbred mice:

  • The maximum tolerated dose (MTD) was determined to be between 1200-1750 mg/kg , indicating a relatively low toxicity compared to many chemotherapeutic agents .
  • The lethal dose (LD100) ranged from 2000-2500 mg/kg , further underscoring its safety profile in preliminary studies .

Q & A

Q. What are the critical steps and considerations for designing a multi-step synthesis route for this compound?

The synthesis involves sequential functionalization of the thieno[3,4-d]pyridazine core. Key steps include:

  • Core formation : Cyclization of thiosemicarbazone intermediates with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) .
  • Substituent introduction : Amide coupling (e.g., using carbodiimide reagents) to attach the 3,4-diethoxybenzamido group and methoxyphenyl substitution .
  • Optimization : Reaction temperature (reflux vs. room temperature), solvent polarity (DMF for amidation, toluene for cyclization), and stoichiometric ratios to minimize side products .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps enhance reaction rates but require monitoring to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve amidation efficiency, while non-polar solvents (e.g., toluene) aid in cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity .

Q. Which spectroscopic methods are most effective for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~550) .
  • X-ray crystallography : For unambiguous 3D structure determination, particularly to resolve tautomeric forms of the pyridazine ring .

Advanced Research Questions

Q. How do structural variations (e.g., halogenation, methoxy groups) influence biological activity?

Substituent Biological Activity Key Evidence
4-Bromo Enhanced kinase inhibitionIC₅₀ = 0.8 µM vs. EGFR
3,4-Diethoxy Improved solubility & selectivityLogP reduction by ~1.2 units
4-Fluorophenyl Reduced cytotoxicity (HeLa cells)CC₅₀ > 50 µM

Substituents alter electronic properties and steric bulk, affecting target binding. For example, bromine increases electrophilicity for covalent interactions, while methoxy groups enhance solubility .

Q. What computational strategies predict target interactions and SAR trends?

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase domain) .
  • QSAR modeling : Correlate substituent Hammett σ values with IC₅₀ data to predict activity .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay conditions : Varying ATP concentrations (10–100 µM) in kinase assays alter IC₅₀ values .
  • Cell line variability : Differential expression of efflux pumps (e.g., P-gp in MCF-7 vs. HepG2) affects cytotoxicity .
  • Structural analogs : Minor substitutions (e.g., 4-fluoro vs. 4-chloro) may switch activity from agonist to antagonist .

Q. Methodological recommendations :

  • Standardize assays (e.g., fixed ATP at 1 mM).
  • Use isogenic cell lines for comparative studies.
  • Validate SAR trends with >3 structural analogs .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Amidation Step

ParameterOptimal RangeImpact on Yield
Temperature25–40°C>85% yield
SolventDMF/CH₂Cl₂ (1:1)Minimal racemization
Coupling reagentEDC/HOBt90% conversion
Reaction time12–18 hoursComplete acylation
Source:

Q. Table 2. Comparative Biological Activities of Structural Analogs

Compound IDSubstituentIC₅₀ (µM)Target
A 4-Bromo0.8EGFR kinase
B 3,4-Dimethoxy2.1COX-2
C 4-Fluoro>50N/A (inactive)
Source:

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